molecular formula C14H15NO3 B5138846 N-(2-methoxybenzyl)-N-methyl-2-furamide

N-(2-methoxybenzyl)-N-methyl-2-furamide

Cat. No.: B5138846
M. Wt: 245.27 g/mol
InChI Key: VZVQXNSPEHFUGI-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-N-methyl-2-furamide is a synthetic furan-derived amide characterized by a 2-methoxybenzyl group and a methyl substituent on the nitrogen atom. The compound’s furamide core distinguishes it from benzamide derivatives, and the N-(2-methoxybenzyl) group may influence its reactivity, solubility, or biological targeting. Similar compounds, such as fenfuram (a fungicide) and benzimidazole-based anti-parasitic agents, highlight the importance of substituent modifications in determining function .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(14(16)13-8-5-9-18-13)10-11-6-3-4-7-12(11)17-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQXNSPEHFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide)
  • Structure : Fenfuram features a phenyl group directly attached to the amide nitrogen, contrasting with the target compound’s 2-methoxybenzyl and methyl substituents.
  • Applications: Fenfuram is a commercial fungicide, indicating that furancarboxamides can exhibit potent biocidal activity.
  • Synthesis : Fenfuram is synthesized via condensation of 3-furancarboxylic acid derivatives with aniline, whereas the target compound likely requires 2-furancarbonyl chloride and N-methyl-2-methoxybenzylamine.
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
  • Structure : This benzimidazole derivative shares an N-(2-methoxyphenyl) group but lacks the furamide backbone.
  • Applications : Demonstrated anti-Leishmania activity, suggesting that methoxyaryl substituents can enhance drug-likeness in parasitic therapies. The target compound’s furamide core may offer metabolic stability advantages over benzimidazoles .
  • Synthesis : Prepared via cyclization reactions, differing from the amide coupling likely used for the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : A benzamide with an N,O-bidentate directing group, contrasting with the furamide’s heterocyclic core.
  • Applications : Utilized in metal-catalyzed C–H functionalization due to its directing group. The target compound’s 2-methoxybenzyl group may similarly coordinate metals, but its furan ring could alter electronic properties .
NBOMe Derivatives (e.g., 25iP-NBOMe)
  • Structure : Share the N-(2-methoxybenzyl) group but incorporate phenethylamine backbones.
  • Analytical Comparison : Mass spectrometry fragmentation of the N-(2-methoxybenzyl) group produces characteristic ions (e.g., m/z = 121.0648), a pattern likely observable in the target compound. The methyl group on the target’s amide nitrogen may introduce additional fragmentation pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application
N-(2-Methoxybenzyl)-N-methyl-2-furamide Furamide N-(2-methoxybenzyl), N-methyl Under investigation
Fenfuram Furamide N-phenyl Fungicide
Compound 8 Benzimidazole N-(2-methoxyphenyl), N-methyl Anti-Leishmania agent
25iP-NBOMe Phenethylamine N-(2-methoxybenzyl) Psychoactive research

Table 2: Analytical Signatures

Compound Key MS Fragments (m/z) Notable Functional Groups
This compound 121.0648 (C8H9O+), 95.0491 (C5H5O2+) Furamide, 2-methoxybenzyl
Fenfuram 145.0523 (C8H7O2+), 77.0384 (C6H5+) Phenyl, furancarboxamide
Compound 8 175.0865 (C10H11N2O+), 132.0444 (C7H6NO+) Benzimidazole, methoxyphenyl

Key Research Findings

  • Substituent Impact : The 2-methoxybenzyl group enhances metal-binding capacity (as seen in catalytic applications) and may improve blood-brain barrier penetration in pharmaceuticals .
  • Biological Activity : Methoxyaryl and furan motifs are recurrent in agrochemicals (e.g., fenfuram) and anti-parasitics (e.g., Compound 8), suggesting dual utility for the target compound .
  • Synthetic Challenges : N-methylation and methoxybenzyl introduction require precise stoichiometry to avoid side products, as observed in analogous syntheses .

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